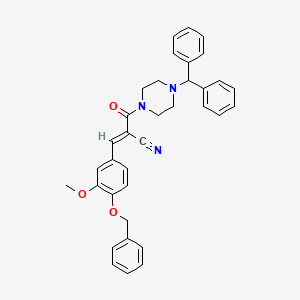
(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features. This compound contains a piperazine ring substituted with a benzhydryl group, a carbonyl group, and a prop-2-enenitrile moiety. The presence of methoxy and phenylmethoxy groups further adds to its structural complexity. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Core: Starting with a suitable piperazine derivative, the benzhydryl group can be introduced via nucleophilic substitution reactions.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Formation of the Prop-2-enenitrile Moiety: This step involves the formation of the enenitrile group, which can be achieved through condensation reactions involving aldehydes and nitriles.
Methoxy and Phenylmethoxy Substitution:
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of bases.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Chemistry
In chemistry, (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various receptors or enzymes.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as an anti-inflammatory, anti-cancer, or neuroprotective agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxyphenyl)prop-2-enenitrile: Lacks the phenylmethoxy group, which may alter its biological activity.
(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
The uniqueness of (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and phenylmethoxy groups provides a distinct electronic environment that can affect its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O3/c1-40-33-24-28(17-18-32(33)41-26-27-11-5-2-6-12-27)23-31(25-36)35(39)38-21-19-37(20-22-38)34(29-13-7-3-8-14-29)30-15-9-4-10-16-30/h2-18,23-24,34H,19-22,26H2,1H3/b31-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPHCLYNMDXGTM-UQRQXUALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2679033.png)
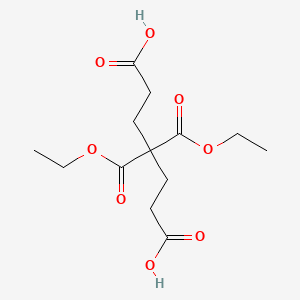
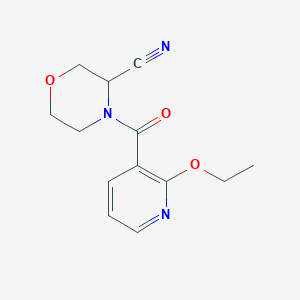
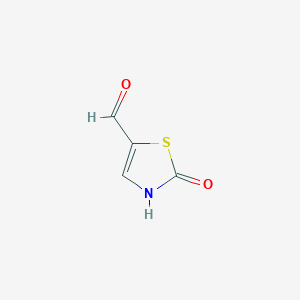
![4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2679044.png)
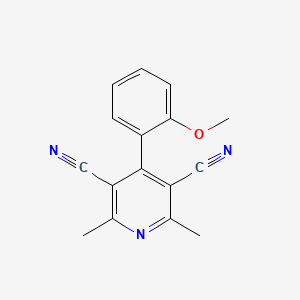
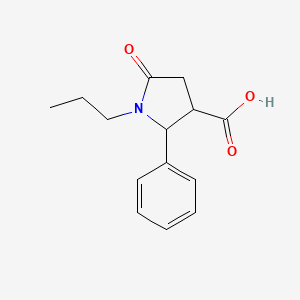
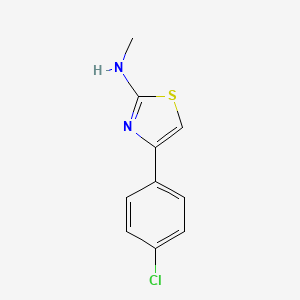
![3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea](/img/structure/B2679048.png)
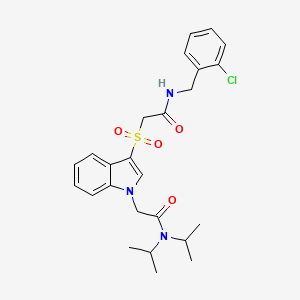
![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679052.png)
![7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679053.png)

